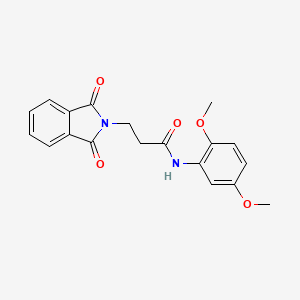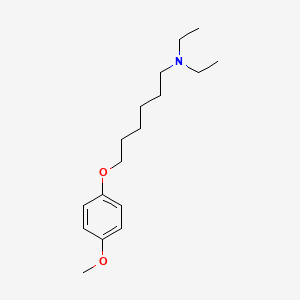![molecular formula C20H17NO5S3 B5114898 4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5114898.png)
4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both thiazolidinone and benzenesulfonate moieties, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE typically involves multiple steps. One common approach starts with the preparation of the thiazolidinone core, which can be achieved through the reaction of an amino acid derivative with an isothiocyanate. This intermediate is then subjected to further reactions to introduce the allyl group and other substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.
Medicine: Researchers are exploring its use as a lead compound for the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and benzenesulfonate moieties. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE METHYL PHENYL BENZENESULFONATE: A structurally similar compound with slight variations in the substituents.
4-METHOXY-1-BENZENESULFONATE DERIVATIVES: Compounds that share the benzenesulfonate moiety but differ in other parts of the structure.
Uniqueness
What sets 4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE apart is its combination of the thiazolidinone and benzenesulfonate moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S3/c1-3-12-21-19(22)18(28-20(21)27)13-14-4-6-16(7-5-14)26-29(23,24)17-10-8-15(25-2)9-11-17/h3-11,13H,1,12H2,2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXRELHDHYXLA-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5114826.png)
![methyl 6-ethyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5114831.png)

![{3-benzyl-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5114842.png)
![N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE](/img/structure/B5114851.png)
![1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5114858.png)
![[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B5114863.png)
![N-(3,4-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5114866.png)
![[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B5114885.png)
![3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B5114893.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5114899.png)

![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5114909.png)
![methyl 2-({N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B5114916.png)
